
(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act on various molecular targets, including adenosine receptors, PDEs, and voltage-gated calcium channels. It has also been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and can reduce seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its broad range of potential therapeutic applications. It has been shown to have activity against various diseases and conditions, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several potential future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be on investigating the compound's activity against other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to identify potential molecular targets.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The key step in the synthesis involves the reaction of 7-propyl-1,3-dimethylxanthine with 2-bromoethyl-biphenyl-4-carboxylate to form the intermediate compound, which is then reacted with 5-amino-1,2,4-triazole to form the final product.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Numéro CAS |
168152-77-0 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C26H29N9 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N,N-diethyl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C26H29N9/c1-4-9-23-22(25(34(5-2)6-3)29-26-27-17-28-35(23)26)16-18-12-14-19(15-13-18)20-10-7-8-11-21(20)24-30-32-33-31-24/h7-8,10-15,17H,4-6,9,16H2,1-3H3,(H,30,31,32,33) |
Clé InChI |
UXADQUSSFZJMQZ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N(CC)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=NC2=NC=NN12)N(CC)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Autres numéros CAS |
168152-77-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)

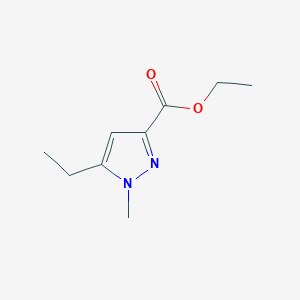
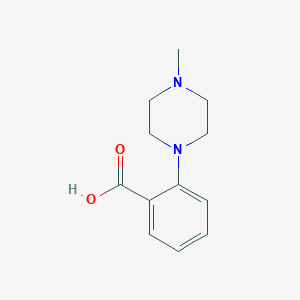
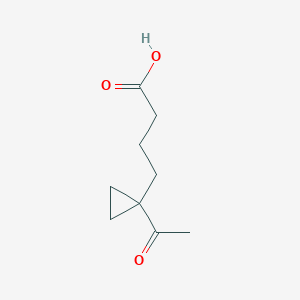
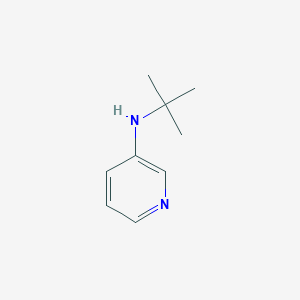
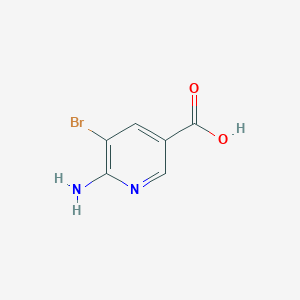
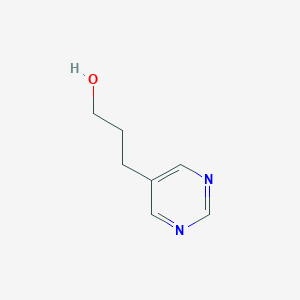
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
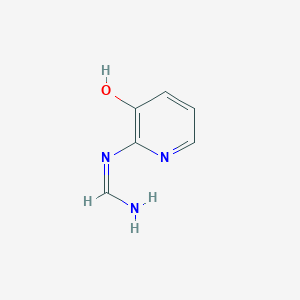



![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)